molecular formula C30H43ClN2O9 B8490231 Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride CAS No. 819812-18-5

Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride

Cat. No.: B8490231
CAS No.: 819812-18-5
M. Wt: 611.1 g/mol
InChI Key: CKMGYWHSTADSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hsp90 Antagonist KW-2478 is an agent that targets the human heat-shock protein 90 (Hsp90) with potential antineoplastic activity. Although the mechanism of action remains to be fully elucidated, Hsp90 antagonist KW-2478 appears to inhibit Hsp90, resulting in impaired signal transduction, inhibition of cell proliferation, and the induction of apoptosis in tumor cells. HSP90 is a molecular chaperone that plays a key role in the conformational maturation of oncogenic signaling proteins, such as HER2/ERBB2, AKT, RAF1, BCR-ABL, and mutated p53, as well as many other molecules that are important in cell cycle regulation or immune responses.

Properties

CAS No.

819812-18-5

Molecular Formula

C30H43ClN2O9

Molecular Weight

611.1 g/mol

IUPAC Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide;hydrochloride

InChI

InChI=1S/C30H42N2O9.ClH/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31;/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3;1H

InChI Key

CKMGYWHSTADSIG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC.Cl

Canonical SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 125 (110 mg, 0.19 mmol) obtained in Example 124, Step 3 was dissolved in methanol (1.0 mL), and a 10% solution of hydrogen chloride in methanol (1.5 mL, 3.5 mmol) was added thereto with stirring under ice-cooling. The reaction mixture was stirred at room temperature for 30 minutes, and concentrated under reduced pressure. The resulting residue was crystallized from ethanol to obtain Compound 139 (106 mg, 89%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride
Reactant of Route 2
Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride
Reactant of Route 3
Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride
Reactant of Route 4
Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride
Reactant of Route 5
Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride
Reactant of Route 6
Benzeneacetamide, 2-ethyl-3,5-dihydroxy-N,N-bis(2-methoxyethyl)-6-(3-methoxy-4-(2-(4-morpholinyl)ethoxy)benzoyl)-, monohydrochloride

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